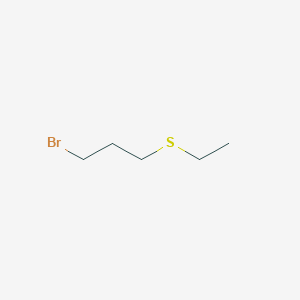

1-Bromo-3-(ethylsulfanyl)propane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

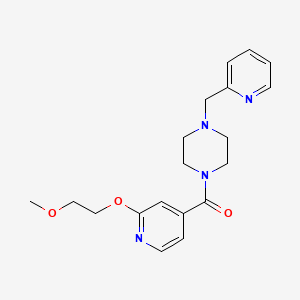

1-Bromo-3-(ethylsulfanyl)propane is an organic compound with the molecular formula C5H11BrS . It contains a bromine atom and an ethylsulfanyl group .

Molecular Structure Analysis

The molecular weight of 1-Bromo-3-(ethylsulfanyl)propane is 183.11 . The exact structure details are not available in the search results.Physical And Chemical Properties Analysis

1-Bromo-3-(ethylsulfanyl)propane has a molecular weight of 183.11 . The boiling point and other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthesis of Organic Compounds

1-Bromo-3-(ethylsulfanyl)propane is a compound that can be involved in the synthesis of various organic compounds. For instance, it is used in the synthesis of dibenzo[a,j]xanthenes via the one-pot condensation of β-naphthol with aliphatic or aromatic aldehydes. This process, facilitated by Bronsted-acidic task-specific ionic liquids, demonstrates the compound's utility in creating complex organic structures with high yields and short reaction times, offering simplicity and easy workup compared to conventional methods (Gong et al., 2009).

Biodegradation Enhancement in Groundwater

The compound plays a role in environmental remediation, particularly in enhancing the aerobic biodegradation of pollutants like 1,2-dibromoethane (EDB) in groundwater. Research indicates that gases like propane significantly stimulate the biodegradation of EDB, especially after the addition of inorganic nutrients. This implies that 1-Bromo-3-(ethylsulfanyl)propane and its derivatives could be part of in situ remediation strategies to degrade contaminants in groundwater to below state or federal Maximum Contaminant Level (MCL) values (Hatzinger et al., 2015).

Chemical Analysis and Structural Studies

The compound is also significant in chemical analysis and structural studies. For example, it's involved in the preparation of compounds like pentaerythrityl tetrabromide, where its structure and characteristics are studied through methods like infrared spectra and nuclear magnetic resonance. These studies aid in understanding the molecular structure, geometric configuration, and chemical properties of such compounds, providing valuable insights into their chemical behavior and potential applications (Peng, 2014).

Applications in Lithium Ion Batteries

In the context of lithium-ion batteries, derivatives of 1-Bromo-3-(ethylsulfanyl)propane like 1,3-propane sultone have been studied for their potential to improve battery safety. When used as an additive for graphite electrodes, it can suppress solvent decomposition, leading to enhanced electrochemical performance of the batteries. This highlights the compound's relevance in advancing battery technology and energy storage solutions (Park et al., 2009).

Impact on Ozone Formation Potential

Research on the ozone formation potential of 1-Bromo-propane, a compound related to 1-Bromo-3-(ethylsulfanyl)propane, indicates that it exhibits unique smog formation chemistry compared to typical volatile organic compounds. Its reaction with OH radicals and subsequent secondary reactions involving bromine lead to an unusual pattern of ozone buildup and destruction. Understanding these reactions is crucial for assessing the environmental impact of such compounds and developing strategies for air quality management (Whitten et al., 2003).

Mécanisme D'action

Target of Action

The compound “1-Bromo-3-(ethylsulfanyl)propane” is an organic molecule that contains a bromine atom and an ethylsulfanyl group. The bromine atom makes this compound a good candidate for nucleophilic substitution reactions, where the bromine atom can be replaced by a nucleophile .

Mode of Action

In a nucleophilic substitution reaction, the bromine atom in “1-Bromo-3-(ethylsulfanyl)propane” would be replaced by a nucleophile. This reaction could occur via an SN1 or SN2 mechanism, depending on the conditions and the nucleophile used .

Propriétés

IUPAC Name |

1-bromo-3-ethylsulfanylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrS/c1-2-7-5-3-4-6/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJPDNNMOKTSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(ethylsulfanyl)propane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2641169.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2641170.png)

![6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide](/img/structure/B2641173.png)

![Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2641174.png)

![3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2641183.png)